molecular formula C9H12N2O4 B072227 Ethyl (2-cyano-3-ethoxyacryloyl)carbamate CAS No. 1187-34-4

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Cat. No.: B072227
CAS No.: 1187-34-4
M. Wt: 212.2 g/mol
InChI Key: JNZGHWBZWCEXEJ-VOTSOKGWSA-N
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Description

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is an organic compound with the molecular formula C9H12N2O4 It is known for its unique structural features, including a cyano group, an ethoxy group, and a carbamate moiety

Scientific Research Applications

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate has several applications in scientific research:

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be synthesized through a highly stereoselective reaction involving ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride. The reaction typically occurs under reflux conditions in chloroform for about two hours, yielding the E-isomer of the compound in approximately 75% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Isomerization: Ultraviolet light for Z to E isomerization and heat for the reverse process.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products:

    Isomerization: The major products are the E and Z isomers of this compound.

    Substitution: Depending on the nucleophile, products can include substituted carbamates or cyano derivatives.

Comparison with Similar Compounds

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be compared with other push-pull olefins, such as:

Properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZGHWBZWCEXEJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184148
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869116-51-8, 1187-34-4
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869116-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1187-34-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-ethoxycarbonylcyanoacetamide (42 g), triethylorthoformate (40 g) and acetic anhydride (100 ml) is heated at reflux for one hour. The reaction is allowed to stand until cool and then is filtered, washing with ether, to yield α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: Why is the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate highly stereoselective towards the E isomer?

A1: The reaction of Ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride predominantly yields the E isomer of this compound (E-2). This high stereoselectivity is attributed to two main factors []:

    Q2: What is unique about the isomerization behavior of this compound?

    A2: this compound (E-2) exhibits unusual irreversible thermal isomerization to its Z isomer (Z-2) []. While UV irradiation at 254 nm can convert 40% of E-2 to Z-2, the Z-2 isomer spontaneously and entirely reverts back to E-2 without external stimuli []. This process is characterized by a negative entropy of activation, suggesting a more charge-separated transition state compared to the ground state []. The low rotational barrier and significant chemical shift difference (∆δC=C = 85.83 ppm) between the two sp2-hybridized carbons of the C=C bond further classify this compound as a "push-pull" olefin [].

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